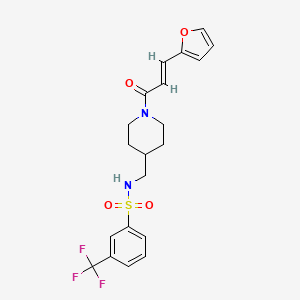

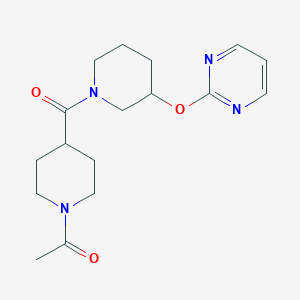

![molecular formula C13H14N2O2S B2570727 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851468-05-8](/img/structure/B2570727.png)

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

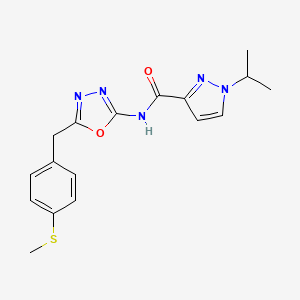

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, commonly referred to as 2-DMI, is a sulfonamide derivative of the imidazole family. It is a crystalline solid with a molecular formula of C11H14N2O3S and a molecular weight of 246.3 g/mol. 2-DMI is an important intermediate in the synthesis of various pharmaceuticals and is used as a building block for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Scientific Research Applications

Antioxidant Capacity Assays

The study of antioxidant capacity, particularly through ABTS/PP decolorization assays, highlights the relevance of compounds with similar chemical functionalities in understanding antioxidant mechanisms. The reaction pathways elucidated in these assays involve specific reactions, such as coupling and oxidation without coupling, which are critical in assessing antioxidant capacity in various systems (Ilyasov et al., 2020).

Sulfonamide Research

The extensive study and patenting activity around sulfonamides, a class of compounds that includes sulfanyl acetic acids as potential analogs or derivatives, are indicative of their importance in medicinal chemistry. This includes applications in diuretics, carbonic anhydrase inhibitors, and antitumor activities (Carta et al., 2012).

Bacterial Catabolism

Research into bacterial catabolism of various compounds, including imidazole derivatives, sheds light on the microbial interactions and potential biotechnological applications of similar compounds. This includes the degradation pathways and gene clusters involved in metabolizing such compounds, which could be relevant for environmental bioremediation or the synthesis of valuable biochemicals (Laird et al., 2020).

Organic Corrosion Inhibitors

The role of organic inhibitors, including those containing sulfur atoms similar to sulfanyl groups, in preventing metallic dissolution in acidic media is crucial for industrial applications. These inhibitors work by forming strong chemical interactions with the metal surface, showcasing potential applications of related sulfur-containing compounds in corrosion prevention (Goyal et al., 2018).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with enzymes for the treatment of organic pollutants presents an innovative approach to environmental remediation. This research underscores the potential of utilizing compounds with specific redox properties, including those related to sulfanyl acetic acids, in enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).

properties

IUPAC Name |

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-5-10(2)7-11(6-9)15-4-3-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHVZNEKVSBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570659.png)